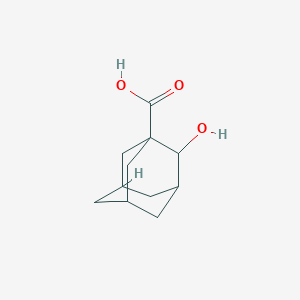![molecular formula C8H6ClF2N3O2S B8741864 6-Chloro-2-(difluoromethyl)-1H-benzo[d]imidazole-5-sulfonamide CAS No. 89725-45-1](/img/structure/B8741864.png)
6-Chloro-2-(difluoromethyl)-1H-benzo[d]imidazole-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-(difluoromethyl)-1H-benzo[d]imidazole-5-sulfonamide is a heterocyclic aromatic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole ring fused with a sulfonamide group, a chlorine atom, and a difluoromethyl group. It is known for its diverse applications in medicinal chemistry, particularly due to its potential biological activities.
Méthodes De Préparation
The synthesis of 6-Chloro-2-(difluoromethyl)-1H-benzo[d]imidazole-5-sulfonamide typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzimidazole derivative with sulfonyl chloride in the presence of a base such as pyridine.
Addition of the Difluoromethyl Group: The difluoromethyl group is introduced via nucleophilic substitution reactions using difluoromethylating agents such as difluoromethyl iodide.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity, using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
6-Chloro-2-(difluoromethyl)-1H-benzo[d]imidazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The chlorine atom can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon.
Applications De Recherche Scientifique
6-Chloro-2-(difluoromethyl)-1H-benzo[d]imidazole-5-sulfonamide has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and antiviral agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is employed in the development of corrosion inhibitors, dyes, and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-(difluoromethyl)-1H-benzo[d]imidazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
6-Chloro-2-(difluoromethyl)-1H-benzo[d]imidazole-5-sulfonamide can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole-5-sulfonamide: Lacks the chlorine and difluoromethyl groups, resulting in different biological activities and chemical properties.
6-Chloro-1H-benzimidazole: Contains a chlorine atom but lacks the sulfonamide and difluoromethyl groups, leading to variations in its reactivity and applications.
2-(Difluoromethyl)-1H-benzimidazole: Possesses the difluoromethyl group but lacks the sulfonamide and chlorine groups, affecting its chemical behavior and biological interactions.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
89725-45-1 |
|---|---|
Formule moléculaire |
C8H6ClF2N3O2S |
Poids moléculaire |
281.67 g/mol |
Nom IUPAC |
6-chloro-2-(difluoromethyl)-3H-benzimidazole-5-sulfonamide |
InChI |
InChI=1S/C8H6ClF2N3O2S/c9-3-1-4-5(2-6(3)17(12,15)16)14-8(13-4)7(10)11/h1-2,7H,(H,13,14)(H2,12,15,16) |
Clé InChI |
DDRLUMRMIHFIGP-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1S(=O)(=O)N)Cl)N=C(N2)C(F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B8741797.png)




![8-Fluoro-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B8741836.png)

![2-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B8741857.png)
![4-Chloro-N-[(2-nitrophenyl)sulfanyl]aniline](/img/structure/B8741874.png)

![3,5-Dichlorobenzo[d]isothiazole 1,1-dioxide](/img/structure/B8741890.png)

